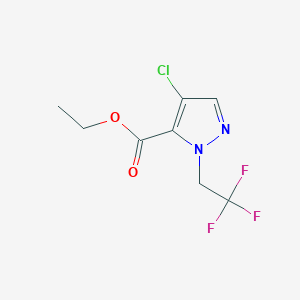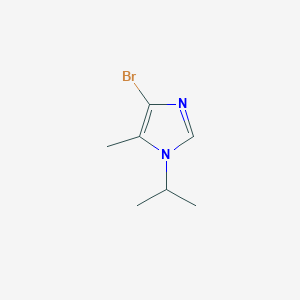
5-iodo-1-isopropyl-4-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-1-isopropyl-4-methyl-1H-imidazole is a substituted imidazole compound characterized by the presence of an iodine atom, an isopropyl group, and a methyl group attached to the imidazole ring. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the reaction of 4-methylimidazole with iodine and isopropyl alcohol under acidic conditions.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized using continuous flow reactors to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The iodine atom in the compound can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the iodine position.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reducing agents like sodium thiosulfate or hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or amines, often in the presence of a base.
Major Products Formed:
Oxidation: Iodate or periodate derivatives.
Reduction: Iodide derivatives.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
5-Iodo-1-isopropyl-4-methyl-1H-imidazole has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biological assays.
Medicine: The compound has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-iodo-1-isopropyl-4-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine atom plays a crucial role in these interactions, often enhancing the binding affinity and specificity of the compound to its targets.
Comparison with Similar Compounds
5-Iodo-1-methyl-1H-imidazole: Similar structure but lacks the isopropyl group.
4-Methyl-1H-imidazole: Lacks the iodine atom.
1-Isopropyl-4-methyl-1H-imidazole: Lacks the iodine atom.
Uniqueness: 5-Iodo-1-isopropyl-4-methyl-1H-imidazole is unique due to the presence of both the iodine atom and the isopropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for?
Properties
IUPAC Name |
5-iodo-4-methyl-1-propan-2-ylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-5(2)10-4-9-6(3)7(10)8/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSXAHALBQBEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C(C)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-amino-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B8036718.png)
![5-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B8036720.png)
![2-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036732.png)




![2-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]butanoic acid](/img/structure/B8036768.png)
![[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]acetic acid](/img/structure/B8036770.png)
